Ethyl 3-(1,3-thiazol-2-yl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

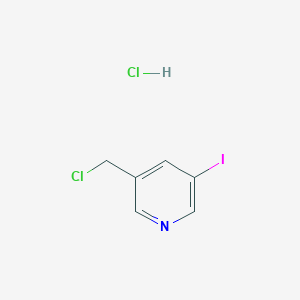

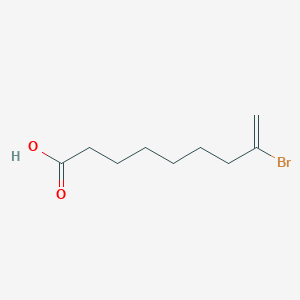

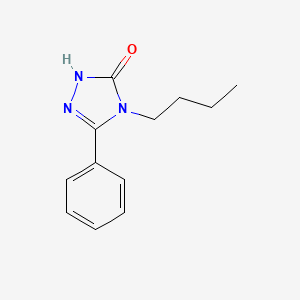

Ethyl 3-(1,3-thiazol-2-yl)benzoate is a benzoate ester . It is a specialty product used in proteomics research applications .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as Ethyl 3-(1,3-thiazol-2-yl)benzoate, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular formula of Ethyl 3-(1,3-thiazol-2-yl)benzoate is C12H11NO2S . The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 3-(1,3-thiazol-2-yl)benzoate are not detailed in the search results, benzothiazole derivatives have been synthesized through various reactions including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Physical And Chemical Properties Analysis

Ethyl 3-(1,3-thiazol-2-yl)benzoate is a crystalline solid with an off-white to pale yellow color . It has a molecular weight of 233.29 .科学的研究の応用

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Compounds related to thiazole have been found to have analgesic, or pain-relieving, properties . This could potentially make “Ethyl 3-(1,3-thiazol-2-yl)benzoate” a candidate for development into a new type of pain medication.

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory properties . This means they could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial properties . This means they could potentially be used in the development of new antibiotics or antiviral medications.

Antifungal Activity

Thiazole derivatives have been found to have antifungal properties . This could potentially make “Ethyl 3-(1,3-thiazol-2-yl)benzoate” a candidate for development into a new type of antifungal medication.

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . This means they could potentially be used in the development of new antiviral medications.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to have antitumor or cytotoxic properties . This means they could potentially be used in the development of new cancer treatments.

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective properties . This means they could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s or Parkinson’s.

Safety and Hazards

Ethyl 3-(1,3-thiazol-2-yl)benzoate is labeled with the GHS07 safety symbol, indicating that it can be harmful. The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

作用機序

Target of Action

Ethyl 3-(1,3-thiazol-2-yl)benzoate is a type of benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis . The primary target of these compounds is the DprE1 enzyme , which plays a crucial role in the cell wall biosynthesis of mycobacteria .

Mode of Action

Benzothiazole derivatives are known to interact with their target enzyme, dpre1, inhibiting its function . This inhibition disrupts the cell wall biosynthesis, leading to the death of the mycobacteria .

Biochemical Pathways

The disruption of the cell wall biosynthesis pathway is the primary biochemical effect of Ethyl 3-(1,3-thiazol-2-yl)benzoate . The cell wall of mycobacteria is essential for their survival and replication. By inhibiting the DprE1 enzyme, the compound interferes with the formation of the cell wall, leading to the death of the bacteria .

Pharmacokinetics

The compound’s molecular weight is233.29 , which is within the range generally considered favorable for oral bioavailability

Result of Action

The primary result of the action of Ethyl 3-(1,3-thiazol-2-yl)benzoate is the death of M. tuberculosis bacteria . By inhibiting the DprE1 enzyme, the compound disrupts the cell wall biosynthesis, leading to bacterial death . This makes it a potential candidate for the development of new anti-tubercular drugs .

特性

IUPAC Name |

ethyl 3-(1,3-thiazol-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-2-15-12(14)10-5-3-4-9(8-10)11-13-6-7-16-11/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYDRQQHIJUWDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640196 |

Source

|

| Record name | Ethyl 3-(1,3-thiazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886851-29-2 |

Source

|

| Record name | Ethyl 3-(2-thiazolyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(1,3-thiazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)

![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)

![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)

![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)